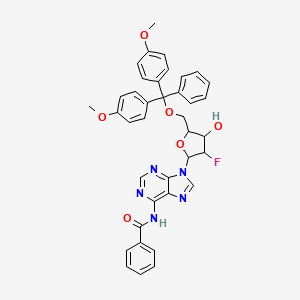![molecular formula C10H16ClN5 B12228437 N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride](/img/structure/B12228437.png)
N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by the presence of an ethyl group at the 1-position and a methyl group at the 3-position of the pyrazole ring, along with a hydrochloride salt form. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Preparation Methods
The synthesis of N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride typically involves the reaction of 1-ethylpyrazole with formaldehyde and methylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as its hydrochloride salt by the addition of hydrochloric acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Scientific Research Applications
N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride can be compared with other pyrazole derivatives, such as:
1-[(1-ethylpyrazol-3-yl)methyl]-3-(4-nitrophenyl)thiourea: This compound has a similar pyrazole core but different substituents, leading to distinct chemical and biological properties.
5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide: Another pyrazole derivative with different functional groups, resulting in unique reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity.
Properties
Molecular Formula |
C10H16ClN5 |
|---|---|
Molecular Weight |
241.72 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H15N5.ClH/c1-3-15-7-4-9(12-15)8-11-10-5-6-14(2)13-10;/h4-7H,3,8H2,1-2H3,(H,11,13);1H |
InChI Key |
BLAJUPUCTFLUTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNC2=NN(C=C2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Cyclohexylcarbamoyl)amino]propanoic acid](/img/structure/B12228358.png)
![2-(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine-4-carbonitrile](/img/structure/B12228361.png)
![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12228367.png)
![6-{[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]methyl}morpholin-3-one](/img/structure/B12228370.png)
![1-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B12228371.png)
![N-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]cyclopentanamine](/img/structure/B12228376.png)
![5-(2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)-2-methylpyridin-3-amine](/img/structure/B12228385.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-ethylpyrimidine-4-carboxamide](/img/structure/B12228391.png)
![4,6-Dimethyl-2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B12228392.png)

![Benzamide, N-[2-(6-benzo[b]thien-3-yl-5-methoxy-2-pyridinyl)-2-oxoethyl]-3,4-dimethoxy-](/img/structure/B12228401.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride](/img/structure/B12228406.png)
![Imidazo[1,2-a]pyrimidine, 2-(chloromethyl)-, monohydrochloride](/img/structure/B12228414.png)
![4-(Oxan-4-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B12228422.png)
